Cas no 36627-60-8 (2-Chloro-4-[[(dimethylamino)carbonyl]amino]benzenesulfonyl chloride)
![2-Chloro-4-[[(dimethylamino)carbonyl]amino]benzenesulfonyl chloride structure](https://ja.kuujia.com/scimg/cas/36627-60-8x500.png)
2-Chloro-4-[[(dimethylamino)carbonyl]amino]benzenesulfonyl chloride 化学的及び物理的性質
名前と識別子
-
- 2-chloro-4-(dimethylcarbamoylamino)benzenesulfonyl chloride
- 36627-60-8
- 2-Chloro-4-[[(dimethylamino)carbonyl]amino]benzenesulfonyl chloride
- DTXSID601161534
-
- インチ: 1S/C9H10Cl2N2O3S/c1-13(2)9(14)12-6-3-4-8(7(10)5-6)17(11,15)16/h3-5H,1-2H3,(H,12,14)
- InChIKey: LNZVZVCEWXTEGS-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C=CC=1S(=O)(=O)Cl)NC(N(C)C)=O
計算された属性
- せいみつぶんしりょう: 295.9789187g/mol
- どういたいしつりょう: 295.9789187g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 380
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 74.9Ų
2-Chloro-4-[[(dimethylamino)carbonyl]amino]benzenesulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1815201-250mg |
2-Chloro-4-(3,3-Dimethylureido)benzenesulfonyl chloride |
36627-60-8 | 98% | 250mg |
¥6940.00 | 2024-05-16 |
2-Chloro-4-[[(dimethylamino)carbonyl]amino]benzenesulfonyl chloride 関連文献
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
2-Chloro-4-[[(dimethylamino)carbonyl]amino]benzenesulfonyl chlorideに関する追加情報
Comprehensive Overview of 2-Chloro-4-[[(dimethylamino)carbonyl]amino]benzenesulfonyl chloride (CAS No. 36627-60-8)
2-Chloro-4-[[(dimethylamino)carbonyl]amino]benzenesulfonyl chloride (CAS No. 36627-60-8) is a specialized sulfonyl chloride derivative widely utilized in organic synthesis and pharmaceutical intermediates. Its unique molecular structure, featuring both chloro and dimethylamino carbonyl functional groups, makes it a versatile building block for constructing complex molecules. Researchers and industries value this compound for its reactivity in amide bond formation and sulfonylation reactions, which are critical in drug discovery and material science.
In recent years, the demand for high-purity sulfonyl chlorides like CAS 36627-60-8 has surged due to their applications in peptide synthesis and bioconjugation. With the rise of targeted drug delivery systems and proteomics research, this compound has gained attention for its role in modifying biomolecules. Its electron-withdrawing properties and selective reactivity align with modern trends in green chemistry, where efficiency and minimal waste are prioritized.
The synthesis of 2-Chloro-4-[[(dimethylamino)carbonyl]amino]benzenesulfonyl chloride involves multi-step processes, often starting from 4-amino-2-chlorobenzenesulfonic acid. Advanced purification techniques such as recrystallization and column chromatography ensure its suitability for sensitive applications. Analytical methods like HPLC and NMR spectroscopy are employed to verify its purity, a critical factor for end-users in the pharmaceutical and agrochemical sectors.
From an industrial perspective, CAS 36627-60-8 is often discussed in forums focusing on scalable organic synthesis and cost-effective intermediates. Questions like "How to optimize the yield of sulfonyl chloride derivatives?" or "What are the alternatives to toxic reagents in its synthesis?" reflect user concerns. Innovations in catalytic methods and solvent-free reactions are increasingly addressing these challenges, making this compound more accessible.
Environmental and safety considerations are also prominent in discussions about 2-Chloro-4-[[(dimethylamino)carbonyl]amino]benzenesulfonyl chloride. While not classified as hazardous under standard regulations, proper handling protocols—such as using anhydrous conditions and corrosion-resistant equipment—are emphasized. Its stability under nitrogen atmospheres and compatibility with non-polar solvents further enhance its practicality in lab settings.
Looking ahead, the compound’s potential in covalent inhibitor design and photoaffinity labeling is being explored. As AI-driven molecular modeling accelerates drug development, intermediates like CAS 36627-60-8 will likely see expanded applications. Its balance of reactivity and selectivity positions it as a key player in the next generation of biocompatible materials and therapeutic agents.
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